Hydroxy lenalidomide

multiple myeloma drug resistance biomarker metabolomics

Hydroxy lenalidomide (5-hydroxy lenalidomide; CAS 1421593-78-3) is a critical impurity reference standard for lenalidomide API. Its specific hydroxylation at the 5-position ensures accurate HPLC/UPLC method validation and quantification, meeting ICH Q3A/Q3B requirements for ANDA filings. Generic substitution is invalid as it compromises analytical specificity. This standard also enables investigation of its role as a predictive efficacy biomarker in lenalidomide-responsive multiple myeloma.

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
CAS No. 1421593-78-3
Cat. No. B1145384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy lenalidomide
CAS1421593-78-3
SynonymsHydroxy Lenalidomide
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O
InChIInChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19)
InChIKeyXHIRLGUOUTXTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Lenalidomide (CAS 1421593-78-3) Procurement Guide for Research and Analytical Applications


Hydroxy lenalidomide (5-hydroxy lenalidomide; CAS 1421593-78-3) is a minor hydroxylated metabolite of the immunomodulatory drug lenalidomide, formed in vivo following oral administration [1]. It is a fully characterized reference standard used primarily in analytical method development, method validation, and quality control applications for lenalidomide active pharmaceutical ingredient (API) and drug products . The compound exists as a racemic mixture, with a molecular formula of C₁₃H₁₃N₃O₄ and molecular weight of 275.26 g/mol [2].

Why Hydroxy Lenalidomide Cannot Be Substituted with Other Lenalidomide-Related Compounds


Hydroxy lenalidomide possesses a specific hydroxylation at the 5-position of the isoindolinone ring, resulting in distinct physicochemical properties (LogP -1.89, unique chromatographic retention behavior) that differentiate it from the parent drug lenalidomide and the alternative minor metabolite N-acetyl-lenalidomide. Generic substitution with other lenalidomide impurities or structurally related analogs is scientifically invalid because regulatory guidelines (ICH Q3A/Q3B) mandate the use of accurately characterized, impurity-specific reference standards for analytical method validation and quality control of lenalidomide API [1]. Using an incorrect impurity standard would compromise the accuracy, specificity, and reproducibility of impurity profiling methods required for ANDA submissions and commercial batch release testing .

Quantitative Differentiation Evidence for Hydroxy Lenalidomide vs. Comparators


5-Hydroxy Lenalidomide: Exclusive Detection in Urine of Lenalidomide-Responsive Multiple Myeloma Patients

In a retrospective study of 20 multiple myeloma patients receiving lenalidomide maintenance therapy, 5-hydroxy-lenalidomide was detected exclusively in the urine of patients with effective treatment response (stable or improved disease), whereas a distinct metabolite, denitrified-2 glutarimide, was only found in the urine of ineffective and stable patients [1]. This binary presence/absence pattern in clinical samples provides a differentiation basis for hydroxy lenalidomide as a potential efficacy-associated metabolite compared to other lenalidomide metabolites.

multiple myeloma drug resistance biomarker metabolomics

Minor Circulating Metabolite: 5-Hydroxy Lenalidomide Constitutes Less Than 5% of Total Radioactivity in Plasma and Excreta

Following a single 25 mg oral dose of [¹⁴C]-lenalidomide in healthy male subjects, 5-hydroxy-lenalidomide accounted for less than 5% of the total radioactivity in plasma and excreta, with a similar abundance profile to the alternative metabolite N-acetyl-lenalidomide [1]. The parent drug lenalidomide represented 92% of the [¹⁴C]-AUC in plasma and >90% of radioactivity in urine, confirming the minor role of hydroxylation in lenalidomide clearance.

pharmacokinetics metabolism ADME

Physicochemical Differentiation: LogP -1.89 Distinguishes Hydroxy Lenalidomide from Parent Drug

Hydroxy lenalidomide exhibits a calculated LogP of -1.89 , indicating significantly higher hydrophilicity compared to the parent drug lenalidomide (LogP approximately -0.71) [1]. This difference in partition coefficient directly impacts chromatographic retention behavior and extraction recovery, necessitating the use of hydroxy lenalidomide-specific reference standards for accurate method development rather than relying on lenalidomide itself.

analytical method development chromatography physicochemical properties

Regulatory Reference Standard Status: Hydroxy Lenalidomide as USP Pharmaceutical Analytical Impurity

Hydroxy lenalidomide is classified and supplied as a USP Pharmaceutical Analytical Impurity (PAI), intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities . This designation distinguishes it from general research-grade metabolites or in-house synthesized impurities, providing traceability to pharmacopeial standards (USP or EP) . In contrast, the alternative metabolite N-acetyl-lenalidomide is not universally available as a USP-designated PAI.

quality control ANDA pharmacopeial compliance

Complete Structural Characterization for Method Development: Hydroxy Lenalidomide vs. N-Acetyl Lenalidomide

Hydroxy lenalidomide is supplied as a fully characterized chemical compound with detailed characterization data compliant with regulatory guidelines, including identity confirmation by NMR and mass spectrometry, purity determination by HPLC, and stability data [1]. This comprehensive characterization enables its use as a reference standard for traceability against pharmacopeial standards in analytical method development, method validation (AMV), and quality control (QC) applications for lenalidomide ANDA submissions .

analytical method validation impurity profiling reference standards

Hydroxy Lenalidomide Distinct from N-Hydroxy Lenalidomide Impurity (CAS 2717380-87-3)

Hydroxy lenalidomide (5-hydroxy lenalidomide; CAS 1421593-78-3) is structurally distinct from N-hydroxy lenalidomide (Lenalidomide Impurity 44; CAS 2717380-87-3), which features hydroxylation at a different position on the molecule [1]. These two hydroxy impurities exhibit different chromatographic retention times and mass spectrometric fragmentation patterns, requiring separate reference standards for accurate identification and quantitation in lenalidomide impurity profiling methods.

impurity identification lenalidomide related substances analytical reference standards

Optimal Procurement Scenarios for Hydroxy Lenalidomide in Research and Industry


Analytical Method Development and Validation for Lenalidomide ANDA Submissions

Hydroxy lenalidomide serves as a critical reference standard for developing and validating HPLC or UPLC methods to quantify the 5-hydroxy impurity in lenalidomide drug substance and drug product. Its USP Pharmaceutical Analytical Impurity designation and fully characterized documentation ensure regulatory compliance and method robustness for ANDA filings. The distinct LogP value (-1.89) enables reliable chromatographic separation from lenalidomide and other impurities.

Quality Control Batch Release Testing for Lenalidomide API and Finished Dosage Forms

In commercial manufacturing, hydroxy lenalidomide is used as an impurity standard in routine QC release testing to verify that the 5-hydroxy impurity level remains below the ICH Q3A/Q3B qualification threshold. Its minor metabolite abundance (<5% of parent drug levels) [1] establishes the quantitative benchmark for acceptable impurity limits.

Translational Research on Lenalidomide Resistance Biomarkers in Multiple Myeloma

Given the exclusive detection of 5-hydroxy-lenalidomide in urine of lenalidomide-responsive multiple myeloma patients [2], procurement of this metabolite standard enables quantitative LC-MS/MS assay development to investigate its potential as a predictive efficacy biomarker. This application supports academic and pharmaceutical research into drug resistance mechanisms and patient stratification strategies.

Pharmacokinetic and Drug Metabolism Studies of Lenalidomide

Hydroxy lenalidomide is an essential analytical standard for quantifying the minor hydroxylation pathway in ADME studies. Its known abundance profile (<5% of total radioactivity in plasma) [1] provides a reference for validating the sensitivity and accuracy of bioanalytical methods used in clinical pharmacology studies of lenalidomide and its generic equivalents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy lenalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.